molecular formula C14H19NO3 B14908725 n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide

n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide

Cat. No.: B14908725
M. Wt: 249.30 g/mol
InChI Key: ACAAVQWFDQQQPA-UHFFFAOYSA-N
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Description

n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide: is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an amide group attached to a 3-methylbut-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    3,4-Dimethoxybenzylamine: A precursor in the synthesis of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide.

    3,4-Dimethoxybenzaldehyde: An oxidation product of the methoxy groups.

    3,4-Dimethoxybenzoic acid:

Uniqueness: this compound is unique due to its combination of a benzyl group with methoxy substitutions and an amide group attached to an unsaturated aliphatic chain. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C14H19NO3/c1-10(2)7-14(16)15-9-11-5-6-12(17-3)13(8-11)18-4/h5-8H,9H2,1-4H3,(H,15,16)

InChI Key

ACAAVQWFDQQQPA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC(=C(C=C1)OC)OC)C

Origin of Product

United States

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